molecular formula C13H11N3 B8353461 3-Phenyl-1h-indazol-6-ylamine

3-Phenyl-1h-indazol-6-ylamine

Cat. No. B8353461
M. Wt: 209.25 g/mol
InChI Key: GXPSEFHENUNPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1h-indazol-6-ylamine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-phenyl-1H-indazol-6-amine

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

GXPSEFHENUNPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitro-benzophenone (1.0 g) in THF (tetrahydrofuran) (15 ml) was added anhydrous hydrazine (120 mg). The resulting reaction mixture was kept stirring at room temperature for 2-4 hours. The solvent was removed in vacuo and the residue dissolved in EtOAc, washed with water and brine, dried over Na2SO4. Removal of the solvent afforded (0.8 g, 88%) product 6-Nitro-3-phenyl-1H-indazole (5). 6-Nitro-3-phenyl-1H-indazole was hydrogenated over H2/Pd and gave 0.5 g of 3-phenyl-1H-indazol-6-ylamine (71.5%). M/z: 210.0. 1H NMR (CD3OD): 7.86 (d, 2H, J=7.9 Hz), 7.47 (t, J=8.1 Hz), 7.35 (t, 3H, J=8.7 Hz), 7.01 (d, 1H, J=8.7 Hz).
Name
6-Nitro-3-phenyl-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2 Pd
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.